1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a piperidine ring and a dioxaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine involves multiple steps, starting with the formation of the spiro[5.5]undecane skeleton. This can be achieved through the reaction of appropriate ketones with diols under acidic conditions to form the dioxaspiro structure . The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is attached via a nucleophilic substitution reaction using piperidine and a suitable leaving group .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to specific receptors in the nervous system . This binding can modulate receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine include:
1,5-Dioxaspiro[5.5]undecane: Lacks the phenyl and piperidine groups, making it less complex and with different reactivity.
1,3-Dioxaspiro[5.5]undecane: Similar spiro structure but without the phenyl group, leading to different chemical properties.
1,4-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spiro structure, offering different biological activities.
The uniqueness of this compound lies in its combination of the spiro structure, phenyl group, and piperidine ring, which together provide a versatile platform for various chemical and biological applications .
Properties
CAS No. |
61531-61-1 |
---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-[(2-phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C21H31NO2/c1-4-10-18(11-5-1)20-23-19(17-22-14-8-3-9-15-22)16-21(24-20)12-6-2-7-13-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
InChI Key |
FYPNBZRNAQLXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OC(O2)C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.